molecular formula C7H12N4O3S3 B2710924 2-(N-methylmethylsulfonamido)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1251542-67-2

2-(N-methylmethylsulfonamido)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2710924
CAS RN: 1251542-67-2
M. Wt: 296.38
InChI Key: BOIGJEATTINTPT-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, also known as MMSTA, is a chemical compound that has been studied for its potential use in scientific research. MMSTA is a sulfonamide derivative that contains a thiadiazole ring, which makes it an interesting molecule for investigation.

Scientific Research Applications

Structural Analysis and Chemical Properties

The structural analysis of related thiadiazole sulfonamides has shown their interaction with enzymes and potential for modifying biological activity. For instance, studies have detailed the bond lengths and angles in thiadiazole compounds, indicating significant interactions that could influence their biological activity (Pedregosa et al., 1993). Moreover, the exploration of structural features and the comparison with other sulfonamide inhibitors have provided insights into the unique characteristics of these molecules (Alzuet et al., 1992).

Biological Activity and Applications

The synthesis and evaluation of thiadiazole derivatives have revealed their potential as inhibitors of specific enzymes, such as carbonic anhydrase and glutaminase, pointing towards their application in treating various diseases. For example, studies have investigated the role of thiadiazole sulfonamides as glutaminase inhibitors, which could have implications in cancer therapy (Shukla et al., 2012). Additionally, the antimalarial activity of sulfonamide derivatives has been explored, suggesting their utility in developing new antimalarial agents (Fahim & Ismael, 2021).

Chemical Synthesis and Modifications

Research has also focused on the synthesis of novel compounds with thiadiazole cores, exploring their chemical properties and potential for further modifications. High-yield synthesis techniques and the exploration of heterocyclic analogues have been detailed, offering pathways for enhancing the stability and efficacy of these compounds (Filimonov et al., 2017).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3S3/c1-11(17(3,13)14)4-5(12)8-6-9-10-7(15-2)16-6/h4H2,1-3H3,(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIGJEATTINTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

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